molecular formula C17H19FN4O2S2 B2465548 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1421505-46-5

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No. B2465548
CAS RN: 1421505-46-5
M. Wt: 394.48
InChI Key: YGHAEFKEZWHWEC-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H19FN4O2S2 and its molecular weight is 394.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide and similar compounds have been synthesized and structurally characterized, demonstrating their potential for diverse applications in chemical research. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized related compounds and conducted structural characterization using single crystal diffraction, revealing insights into the molecular conformation of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Activities

Research has also explored the biological activities of compounds structurally related to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide. Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, demonstrating their antibacterial activity against various bacterial species, highlighting the potential of such compounds in antimicrobial research (Al-Smaisim, 2012). Furthermore, the study by Küçükgüzel et al. (2013) synthesized celecoxib derivatives that displayed significant biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).

Photophysical Investigation

The photophysical properties of compounds related to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide have also been studied. Asiri et al. (2019) synthesized a pyrazoline-benzothiazole derivative and investigated its photophysical properties, demonstrating its potential as a fluorescent chemosensor for metal ions (Asiri et al., 2019).

Potential Antipsychotic Agents

Research has also explored the potential of related compounds as antipsychotic agents. Wise et al. (1987) synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating their potential antipsychotic profile in animal tests and offering insights into the development of new antipsychotic drugs (Wise et al., 1987).

Anti-Inflammatory Activity

The anti-inflammatory properties of compounds structurally related to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide have also been a focus of research. Sunder and Maleraju (2013) synthesized derivatives that showed significant anti-inflammatory activity, contributing to the development of novel anti-inflammatory agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-1-(3-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S2/c1-12-8-13(2)22(21-12)17-20-16(10-25-17)6-7-19-26(23,24)11-14-4-3-5-15(18)9-14/h3-5,8-10,19H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHAEFKEZWHWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide

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